molecular formula C14H11N3O2S B2765960 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide CAS No. 1170464-80-8

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B2765960
CAS No.: 1170464-80-8
M. Wt: 285.32
InChI Key: UIOMFLCSGIQDQW-UHFFFAOYSA-N
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Description

5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. This compound is characterized by its phenyl and thiophen-2-ylmethyl groups attached to the oxadiazole ring, making it a unique and potentially biologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:

  • Formation of the Oxadiazole Core: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

  • Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiophen-2-ylmethyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Alkyl halides, amines, thiols, and suitable solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, ketones.

  • Reduction: Alcohols, amines, alkanes.

  • Substitution: Amides, esters, ethers.

Scientific Research Applications

5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Industry: It can be used in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide can be compared with other similar compounds, such as:

  • Thiazoles: These compounds also contain a heterocyclic ring with sulfur and nitrogen atoms and exhibit diverse biological activities.

  • Indoles: These compounds contain a benzene ring fused to a pyrrole ring and are known for their wide range of biological activities.

  • Oxadiazoles: Other oxadiazole derivatives with different substituents can have varying biological and chemical properties.

The uniqueness of this compound lies in its specific combination of phenyl and thiophen-2-ylmethyl groups, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-12(15-9-11-7-4-8-20-11)14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOMFLCSGIQDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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